Cas no 4282-30-8 (4-(methoxycarbonyl)thiophene-3-carboxylic acid)

4-(methoxycarbonyl)thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(methoxycarbonyl)thiophene-3-carboxylic acid
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- MDL: MFCD20639325
4-(methoxycarbonyl)thiophene-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B413605-100mg |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 100mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-214585-0.25g |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 95% | 0.25g |
$403.0 | 2023-09-16 | |
Enamine | EN300-214585-10.0g |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 95% | 10.0g |
$3500.0 | 2023-07-06 | |
TRC | B413605-50mg |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 50mg |
$ 185.00 | 2022-06-07 | ||
TRC | B413605-10mg |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-214585-2.5g |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 95% | 2.5g |
$1594.0 | 2023-09-16 | |
Enamine | EN300-214585-1g |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 95% | 1g |
$813.0 | 2023-09-16 | |
1PlusChem | 1P01BC2W-50mg |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 95% | 50mg |
$286.00 | 2024-05-02 | |
1PlusChem | 1P01BC2W-1g |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 95% | 1g |
$1067.00 | 2024-05-02 | |
Aaron | AR01BCB8-2.5g |
4-(methoxycarbonyl)thiophene-3-carboxylic acid |
4282-30-8 | 95% | 2.5g |
$2217.00 | 2025-02-09 |
4-(methoxycarbonyl)thiophene-3-carboxylic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
4-(methoxycarbonyl)thiophene-3-carboxylic acidに関する追加情報
4-(Methoxycarbonyl)Thiophene-3-Carboxylic Acid (CAS No. 4282-30-8)
4-(Methoxycarbonyl)thiophene-3-carboxylic acid, also known by its CAS number CAS No. 4282-30-8, is a heterocyclic compound with significant potential in various fields of organic chemistry and materials science. This compound, characterized by its thiophene ring substituted with a methoxycarbonyl group and a carboxylic acid moiety, has garnered attention due to its unique electronic properties and versatile reactivity. Recent studies have highlighted its applications in drug design, material synthesis, and as an intermediate in organic transformations.
The structure of 4-(methoxycarbonyl)thiophene-3-carboxylic acid consists of a thiophene ring, a five-membered aromatic heterocycle containing sulfur, with substituents at the 3 and 4 positions. The carboxylic acid group (-COOH) at the 3 position and the methoxycarbonyl group (-COOCH₃) at the 4 position endow the molecule with both acidic and ester functionalities. This dual functionality makes it an attractive candidate for various chemical modifications, including esterification, amidation, and coupling reactions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-(methoxycarbonyl)thiophene-3-carboxylic acid. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the thiophene ring with desired substituents. Additionally, researchers have explored bio-inspired synthesis routes, leveraging enzymatic catalysis to achieve higher yields and selectivity.
The physical and chemical properties of 4-(methoxycarbonyl)thiophene-3-carboxylic acid have been extensively studied. Its solubility in polar solvents, such as water and ethanol, is influenced by the presence of the carboxylic acid group. The compound exhibits moderate thermal stability, with a decomposition temperature around 150°C under inert conditions. Spectroscopic analyses, including UV-vis and NMR spectroscopy, have provided insights into its electronic structure and intermolecular interactions.
In terms of applications, 4-(methoxycarbonyl)thiophene-3-carboxylic acid has found utility in the development of advanced materials. For instance, it has been employed as a building block for constructing conjugated polymers with tailored electronic properties. These polymers exhibit potential applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Furthermore, its ability to form self-assembled monolayers (SAMs) on various substrates has been exploited in surface chemistry and nanotechnology.
The biological activity of 4-(methoxycarbonyl)thiophene-3-carboxylic acid has also been a focal point of recent research. Studies have demonstrated its potential as a lead compound in drug discovery programs targeting specific protein kinases and enzymes. Its unique structure allows for interactions with biological targets through hydrogen bonding and π-π stacking interactions. Preclinical evaluations have shown promising results in inhibiting certain enzymatic pathways associated with neurodegenerative diseases.
In conclusion, 4-(methoxycarbonyl)thiophene-3-carboxylic acid, with its CAS number CAS No. 4282-30-8, stands as a versatile compound with diverse applications across multiple disciplines. Its combination of functional groups and structural features positions it as a valuable tool in organic synthesis, materials science, and pharmacology. As research continues to uncover new synthetic routes and functional applications, this compound is poised to play an increasingly important role in advancing modern chemistry.
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